2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole
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Description
Synthesis Analysis
The synthesis of imidazole derivatives, including those similar to 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole, often involves one-pot reactions or multicomponent reactions that allow for the efficient creation of complex structures. For instance, a one-pot synthesis method has been reported for ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, showcasing a nitro reductive cyclization approach using sodium dithionite as a reductive cyclizing agent in DMSO medium (Vasantha Kumar et al., 2020). Although not the exact compound , this example highlights the types of synthetic strategies that could be applied to synthesize compounds like 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole.
Molecular Structure Analysis
The structural analysis of imidazole derivatives through techniques like X-ray crystallography provides detailed insights into their molecular geometry. For example, the crystal structure of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate revealed a planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, demonstrating the type of structural insights obtainable for similar compounds (S. Deng et al., 2010).
Scientific Research Applications
Synthesis and Characterization
2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole has been involved in the synthesis and characterization of various compounds. For instance, Chand et al. (2003) explored its application in the synthesis of mercury(II)-azoimine compounds, highlighting its role in forming complexes with interesting geometrical structures (Chand et al., 2003).
Catalysis
The compound has been studied for its catalytic properties. Gurav et al. (2022) mentioned its relevance in the synthesis of various substituted imidazoles, an area of research attracting significant interest due to the broad applications of these compounds in medicine and other fields (Gurav et al., 2022).
Corrosion Inhibition
Research by Gašparac et al. (2000) and Ouakki et al. (2019) demonstrates the utility of imidazole derivatives, including 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole, in inhibiting copper corrosion. This application is particularly important in industrial contexts where metal durability is critical (Gašparac et al., 2000) (Ouakki et al., 2019).
Nuclear Magnetic Resonance Studies
Kitagawa and Munakata (1986) explored the use of 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole in nuclear magnetic resonance studies of copper(I) complexes. This research contributes to understanding the behavior of such complexes in various chemical reactions (Kitagawa & Munakata, 1986).
Insecticidal Properties
A study by Fadda et al. (2017) indicated the potential of imidazole derivatives, including 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole, as insecticidal agents, specifically against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Medicinal Chemistry Developments
Zhang et al. (2014) provided a comprehensive review of the developments in imidazole-based medicinal chemistry, highlighting the wide range of bioactivities exhibited by imidazole derivatives, including 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole (Zhang et al., 2014).
Ionic Liquid Synthesis
Zang et al. (2010) discussed the use of imidazole derivatives in the synthesis of trisubstituted imidazoles, emphasizing the role of these compounds in enhancing the efficiency of the synthesis process (Zang et al., 2010).
properties
IUPAC Name |
2-ethylsulfanyl-1,5-bis(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-4-22-19-20-13-18(16-9-5-14(2)6-10-16)21(19)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFJMQCLRKMJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole |
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